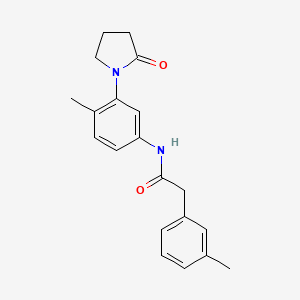

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-2-(m-tolyl)acetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPAA is a white crystalline powder that is soluble in organic solvents but insoluble in water. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Anticancer Research

This compound has shown potential in anticancer research due to its structural similarity to other compounds with known antitumor activities. For instance, molecules containing the pyrrolidine ring, similar to the one present in this compound, have been used in the development of therapeutic agents like Imatinib, which treats leukemia by inhibiting tyrosine kinases .

Antimicrobial and Antifungal Agents

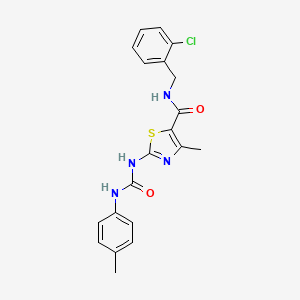

The structural features of this compound are consistent with those found in various antimicrobial and antifungal agents. Research into thiazole derivatives, which share a similar structural motif, has led to the development of drugs like sulfathiazole and Abafungin .

Chemical Synthesis of Heterocyclic Compounds

The compound’s molecular framework is conducive to synthesizing related heterocyclic compounds, which are often used in pharmaceuticals and exhibit unique biological activities .

Mechanism of Action

Target of Action

The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria, providing other important brain cell functions .

Mode of Action

The compound acts as an allosteric modulator of the Sigma-1 receptor . It can enhance the receptor’s function when used in combination with endogenous or exogenous agonists . This modulation can lead to potent anti-seizure, antidepressant, or cognition-enhancing effects .

Biochemical Pathways

The Sigma-1 receptor is involved in several biochemical pathways, particularly those related to calcium signaling. By modulating the Sigma-1 receptor, the compound can influence these pathways and their downstream effects, including neuronal plasticity and neuroprotection .

Pharmacokinetics

These properties are directly linked with numerous positive pharmacological properties of potential and established drugs .

Result of Action

The modulation of the Sigma-1 receptor by this compound can result in a variety of molecular and cellular effects. For instance, it can enhance calcium signaling in neurons, which can lead to improved neuronal plasticity and neuroprotection . Additionally, its potential anti-seizure, antidepressant, and cognition-enhancing effects suggest that it may have broad impacts on brain function .

properties

IUPAC Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-14-5-3-6-16(11-14)12-19(23)21-17-9-8-15(2)18(13-17)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOVXGZRPXVSHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,8R,13E)-Spiro[16-oxa-3,9-diazatricyclo[15.4.0.04,8]henicosa-1(21),13,17,19-tetraene-11,3'-azetidine]-2,10-dione;2,2,2-trifluoroacetic acid](/img/structure/B2863725.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)

![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)

![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)

![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)

![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)

![2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B2863744.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)